![molecular formula C8H7ClN2 B11915258 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine CAS No. 1260779-43-8](/img/structure/B11915258.png)
4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[1,2-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrrole and pyrimidine rings, with a chlorine atom at the 4-position and a methyl group at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, a synthetic route may involve the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with formamidine acetate in the presence of an alkali, followed by chlorination and methylation steps .
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. The process often involves the use of microwave-assisted synthesis to enhance reaction rates and efficiency. This method allows for the precise control of reaction conditions, leading to a more efficient production process .
化学反应分析
Types of Reactions
4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrimidine ring.
Coupling Reactions: It can undergo Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrrolo[1,2-a]pyrimidine derivatives, which can be further functionalized for various applications .
科学研究应用
4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer agents, kinase inhibitors, and other therapeutic compounds.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation in cancer cells or the suppression of inflammatory responses .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but differs in the position of the chlorine atom.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the pyrrolo[2,3-d]pyrimidine core but have different substituents at various positions.
Uniqueness
4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
1260779-43-8 |
|---|---|
分子式 |
C8H7ClN2 |
分子量 |
166.61 g/mol |
IUPAC 名称 |
4-chloro-2-methylpyrrolo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H7ClN2/c1-6-5-7(9)11-4-2-3-8(11)10-6/h2-5H,1H3 |
InChI 键 |
JGKBYUOUMFJNIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CN2C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


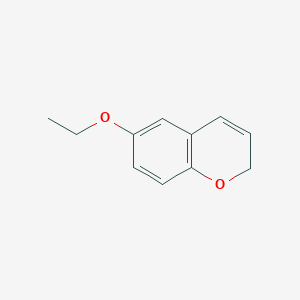
![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)
![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)

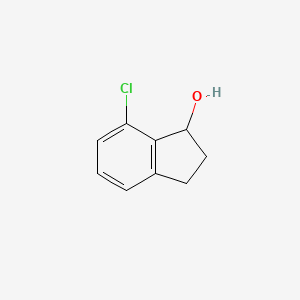
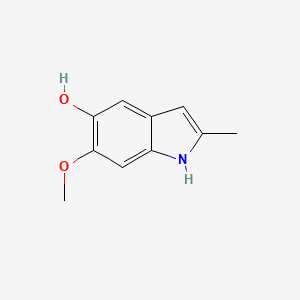
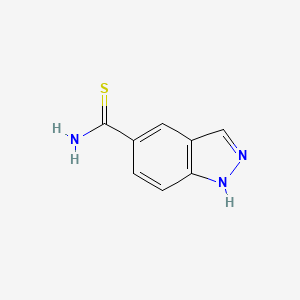

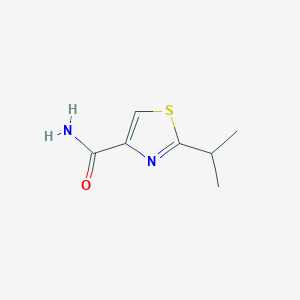


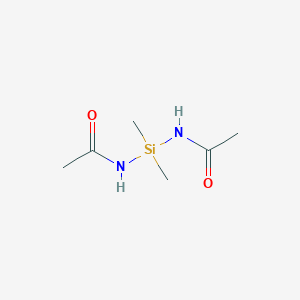
![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)

